molecular formula C7H6N4O B13944805 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine CAS No. 162704-85-0

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13944805
CAS No.: 162704-85-0
M. Wt: 162.15 g/mol
InChI Key: XMOHGESNXFJGNF-UHFFFAOYSA-N
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Description

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features a pyridine ring attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with nitrous acid to yield the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Pyridinyl)-1,2,4-triazole: This compound shares a similar pyridine ring but has a triazole ring instead of an oxadiazole ring.

    4-(3-Pyridinyl)-2-pyrimidinylamine: This compound features a pyrimidine ring in place of the oxadiazole ring.

Uniqueness

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

162704-85-0

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3-pyridin-4-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,10,11)

InChI Key

XMOHGESNXFJGNF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)N

Origin of Product

United States

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